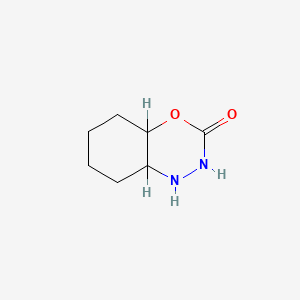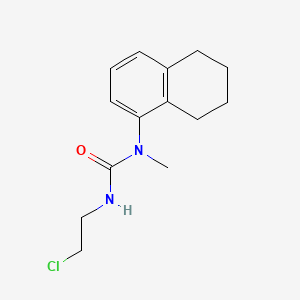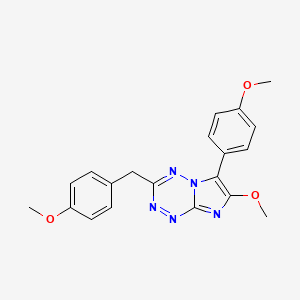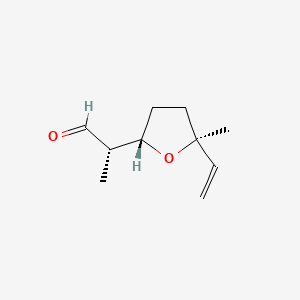
(2S,2'S,5'S)-Lilac aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Lilac acid.
Reduction: Lilac alcohol.
Substitution: Depending on the nucleophile, various substituted lilac derivatives.
Scientific Research Applications
(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential pheromonal activities in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart a lilac scent to perfumes and personal care products.
Mechanism of Action
The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.
Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.
Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.
Uniqueness
(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.
Properties
CAS No. |
53447-45-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



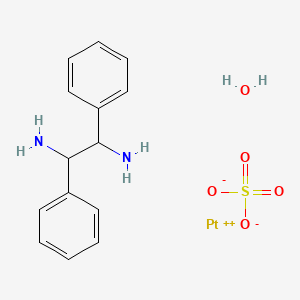

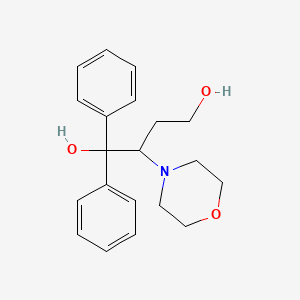
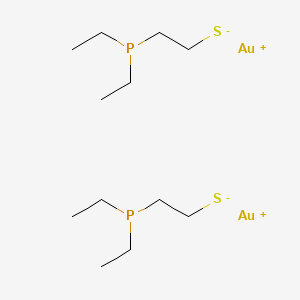
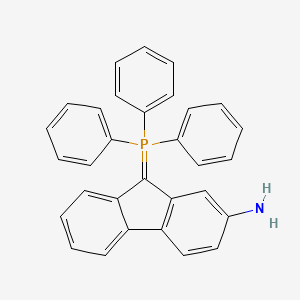
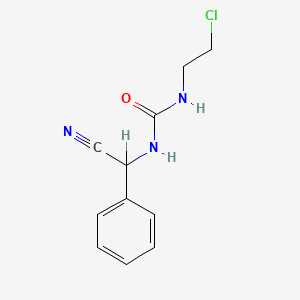
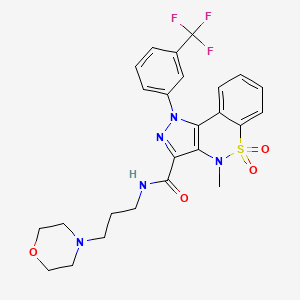
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

